molecular formula C7H11ClO2 B156746 (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride CAS No. 130980-60-8

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride

Cat. No. B156746
M. Wt: 162.61 g/mol
InChI Key: DSJHCBIANACFMM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. It is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride is not fully understood. However, it is believed to act as a chiral auxiliary, facilitating asymmetric synthesis. The compound has also been shown to have biological activity, although the exact mechanism is yet to be elucidated.

Biochemical And Physiological Effects

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride in lab experiments are its high yield, ease of synthesis, and chiral nature, which makes it a valuable tool for asymmetric synthesis. However, the compound is highly reactive and can be hazardous if not handled properly. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the research on (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride. One direction is to study its biological activity further and identify new therapeutic applications. Another direction is to develop new synthetic methods for the preparation of the compound, which can improve its yield and reduce its cost. Additionally, research can be focused on developing new chiral catalysts based on (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride, which can be used in asymmetric synthesis.

Synthesis Methods

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride can be synthesized by the reaction of (1S,2S)-2-methoxycyclopentanone with thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis method is simple and efficient, making it a popular choice for the preparation of this compound.

Scientific Research Applications

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride has various applications in scientific research. It is used as a chiral building block for the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of chiral catalysts, which are essential in asymmetric synthesis. The compound has been extensively studied for its biological activity and has shown promising results in the treatment of various diseases.

properties

CAS RN

130980-60-8

Product Name

(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

(1S,2S)-2-methoxycyclopentane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

DSJHCBIANACFMM-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1CCC[C@@H]1C(=O)Cl

SMILES

COC1CCCC1C(=O)Cl

Canonical SMILES

COC1CCCC1C(=O)Cl

synonyms

Cyclopentanecarbonyl chloride, 2-methoxy-, (1S-trans)- (9CI)

Origin of Product

United States

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